molecular formula C10H13NO3 B14849358 Ethyl (5-methoxypyridin-2-YL)acetate

Ethyl (5-methoxypyridin-2-YL)acetate

Cat. No.: B14849358
M. Wt: 195.21 g/mol
InChI Key: XSSGQGNHCRPAEH-UHFFFAOYSA-N
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Description

Ethyl (5-methoxypyridin-2-yl)acetate (CAS 1260665-59-5) is a high-purity organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol . This ester, characterized by a methoxy-substituted pyridine ring, serves as a versatile building block and key intermediate in medicinal chemistry and organic synthesis . Researchers value this compound for its potential in developing pharmacologically active molecules, leveraging the pyridine core which is a common motif in many drugs . The specific substitution pattern on the pyridine ring makes it a valuable precursor for the synthesis of more complex molecules, potentially acting as an important synthon in the construction of enzyme inhibitors or other biologically relevant targets . As with many such specialized compounds, its primary mechanism of action is defined by the specific research context and the final molecule it is incorporated into. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed. Available for immediate shipment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(5-methoxypyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)6-8-4-5-9(13-2)7-11-8/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSGQGNHCRPAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 5 Methoxypyridin 2 Yl Acetate and Analogues

Conventional Synthetic Routes for Pyridyl Acetate (B1210297) Cores

Conventional methods typically involve the modification of an existing, suitably substituted pyridine (B92270) ring. These routes include standard organic transformations such as esterification, alkylation of the pyridine nucleus, and transition-metal-catalyzed cross-coupling reactions.

A primary and straightforward method for synthesizing ethyl pyridyl acetates is the direct esterification of the corresponding pyridylacetic acid. This acid-catalyzed reaction involves heating the carboxylic acid with ethanol (B145695), typically in the presence of a strong acid catalyst.

Commonly used catalysts include mineral acids like sulfuric acid or organic acids such as benzene (B151609) sulfonic acid. google.comgoogle.com The reaction proceeds by protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by ethanol. The water formed during the reaction is often removed to drive the equilibrium towards the ester product. For instance, in the presence of water-immiscible alcohols, azeotropic removal of water can be employed to achieve high yields. google.com An alternative approach involves using the strong acid salt of the target pyridine carboxylic acid ester itself as the catalyst for the reaction. google.com

CatalystAlcoholConditionsKey FeaturesReference
Sulfuric AcidVarious AlcoholsRefluxTraditional, effective method. Requires neutralization during workup. google.com
Benzene Sulfonic AcidWater-soluble alcoholsRefluxGood catalytic properties, can be an alternative to sulfuric acid. google.com
Alkane Sulfonic AcidsAlcohols (≥4 carbons)Reflux with azeotropic water removalAllows for continuous water removal, leading to quantitative yields. google.com
Pyridine Ester Acid SaltCorresponding AlcoholReflux, followed by distillationCatalyst is the salt of the product ester; purification by direct distillation. google.com

Alkylation of the pyridine ring provides a pathway to introduce carbon substituents. Due to the electron-deficient nature of the pyridine ring, classical Friedel-Crafts alkylations are generally ineffective unless the ring is activated by electron-donating groups. youtube.com However, several alternative strategies have been developed.

One method involves the reaction of pyridines with alkyl radicals. The Minisci reaction, for example, utilizes the addition of a nucleophilic carbon-centered radical to a protonated pyridine. nih.gov More recent developments include radical alkylation under neutral conditions using N-methoxypyridinium salts, which are highly reactive towards radicals generated from sources like alkenes or alkyl iodides. nih.gov This approach avoids the need for a strong acid to activate the heterocycle. nih.gov

Other strategies include:

Deprotonative Metallation: Direct deprotonation of the pyridine ring using strong bases like butyllithium, often in the presence of additives, can generate a lithiated intermediate that is subsequently trapped by an alkylating agent. youtube.com

Catalytic C-H Activation: Transition metal catalysts, such as Rh(I) complexes, can activate C-H bonds ortho to the ring nitrogen, enabling direct alkylation with olefins. nih.gov This method often requires a substituent at the ortho-position to facilitate the formation of a key N-heterocyclic carbene intermediate. nih.gov

Regiodivergent Alkylation: A method using 1,1-diborylalkanes allows for selective alkylation at either the C2 or C4 position of the pyridine ring, with the regioselectivity controlled by the choice of the alkyllithium activator (e.g., methyllithium (B1224462) for C4, sec-butyllithium (B1581126) for C2). acs.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of substituted pyridines. nih.gov These reactions can be adapted to construct pyridyl acetate structures by coupling a halo-pyridine with a reagent bearing the acetate moiety, or vice versa.

The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of a pyridylboronic acid with an organic halide. acs.org For the synthesis of a pyridyl acetate, this could involve coupling a (alkoxycarbonylmethyl)boronic ester with a halopyridine or coupling a pyridylboronic acid with a haloacetate ester. A variety of palladium catalysts and ligands can be employed, with bulky, electron-rich phosphines often used to improve the reactivity of otherwise challenging substrates like aryl chlorides. researchgate.net

Reaction TypePalladium SourceLigandKey FeaturesReference
Suzuki CouplingPd(PPh3)4TriphenylphosphineEffective for a range of chloroquinoline derivatives. acs.org
Suzuki CouplingPdCl2(dppb)dppbSatisfactory for monocyclic heteroaryl chlorides. acs.org
Suzuki CouplingPd2(dba)3P(t-Bu)3Effective for a wide range of aryl chlorides at room temperature. acs.org
Suzuki CouplingPd(OAc)2PCy3Effective for aryl triflates at room temperature. acs.org
Intramolecular C-H ArylationPd(OAc)2PPh3Used for cyclization to form fused nitrogen-containing heterocycles. beilstein-journals.org

Advanced Synthetic Approaches to Ethyl (5-methoxypyridin-2-YL)acetate Derivatives

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations. Advanced approaches such as one-pot multicomponent reactions and microwave-assisted synthesis embody these principles and provide rapid access to complex pyridine derivatives.

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. ymerdigital.com These reactions offer significant advantages over traditional linear syntheses by reducing the number of steps, purification operations, and waste generation. ymerdigital.com

Several MCRs are available for pyridine synthesis:

Hantzsch Dihydropyridine (B1217469) Synthesis: A classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. ymerdigital.com

Bohlmann-Rahtz Pyridine Synthesis: This reaction produces trisubstituted pyridines from an enamine (like ethyl β-aminocrotonate) and an ethynyl (B1212043) ketone, proceeding via a Michael addition followed by cyclodehydration. researchgate.net

Four-Component Reactions: More recent methods involve the one-pot reaction of four components. For example, substituted pyridines can be synthesized from an aldehyde, an active methylene (B1212753) compound (e.g., ethyl cyanoacetate (B8463686) or malononitrile), a ketone, and ammonium (B1175870) acetate. nih.govacs.org These reactions are often environmentally friendly and can produce high yields of complex products. nih.govacs.org

Reaction NameComponentsCatalyst/ConditionsProduct TypeReference
Hantzsch SynthesisAldehyde, β-ketoester (2 equiv.), Ammonia sourceTypically acid or base catalyzed1,4-Dihydropyridines (oxidized to Pyridines) ymerdigital.com
Bohlmann-Rahtz SynthesisEnamine, Ethynyl ketoneHigh temperature or microwave irradiationTrisubstituted Pyridines researchgate.net
Four-Component SynthesisAldehyde, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetateMicrowave irradiation or conventional heatingPolysubstituted 3-cyanopyridines nih.govacs.org
Three-Component SynthesisAldehyde, Malononitrile, ThiophenolSolid base catalyst (e.g., Hydrotalcite)Highly substituted 2-amino-3-cyanopyridines researchgate.net

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. jocpr.comorganic-chemistry.org The direct interaction of microwaves with polar molecules in the reaction mixture allows for rapid and uniform heating. researchgate.net

MAOS has been successfully applied to many pyridine syntheses, including MCRs. For instance, the Bohlmann-Rahtz synthesis, which traditionally involves a two-step process with high temperatures, can be completed in a single, high-yielding step in minutes using microwave irradiation. researchgate.netorganic-chemistry.org Similarly, four-component reactions for pyridine synthesis show significantly better yields and shorter reaction times under microwave conditions compared to conventional refluxing. nih.govacs.org This technology offers a greener and more efficient alternative for the rapid generation of libraries of pyridine derivatives for further study. acs.orgtandfonline.com

ReactionHeating MethodReaction TimeYieldReference
Four-Component Pyridine SynthesisMicrowave Irradiation2–7 minutes82%–94% nih.govacs.org
Four-Component Pyridine SynthesisConventional Reflux6–9 hours71%–88% nih.govacs.org
Bohlmann-Rahtz SynthesisMicrowave Irradiation10–20 minutesUp to 98% organic-chemistry.org
Bohlmann-Rahtz SynthesisConventional Sealed TubeLongerLower organic-chemistry.org
Pyridine-3-carbonitriles SynthesisMicrowave Irradiation10-30 minutes49-90% jocpr.com
Pyridine-3-carbonitriles SynthesisConventional Reflux10-16 hoursLower jocpr.com

Continuous Flow Chemistry Applications in Pyridine Acetate Synthesis

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automation and seamless integration of multiple reaction and purification steps. While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles and technologies are readily applicable to this class of compounds.

The synthesis of various heterocyclic compounds, including pyridine derivatives, has been successfully translated to flow systems. For instance, the Hantzsch pyridine synthesis, a classic method for creating dihydropyridine rings, has been adapted to continuous flow conditions using microwave irradiation to shorten reaction times and scale up production. nih.gov Such a setup involves pumping a premixed solution of reagents—an aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia source—through a heated microreactor or capillary. nih.gov This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity compared to batch methods.

Similarly, the production of industrial pyridines like 2-methyl-5-ethylpyridine has been achieved through continuous processes where reactants are fed through a heated, pressurized tube reactor. google.com These established systems demonstrate the feasibility of applying flow chemistry to the multi-step synthesis that would yield a functionalized pyridine acetate. A potential telescoped flow process for a pyridine acetate could involve:

In situ formation of a key intermediate.

Cyclization to form the pyridine ring.

Subsequent functionalization or modification of a side chain.

The synthesis of potentially hazardous but useful reagents, such as ethyl diazoacetate, has also been effectively managed using integrated microfluidic systems, showcasing the enhanced safety and efficiency of flow chemistry. rsc.org This capability is crucial for syntheses that may involve unstable intermediates. By leveraging these established flow chemistry principles, a robust, scalable, and safer manufacturing process for this compound and its analogues can be developed.

Table 1: Comparison of Batch vs. Continuous Flow Processing for Pyridine Synthesis

Feature Batch Processing Continuous Flow Processing
Scalability Difficult; often requires re-optimization Straightforward; achieved by extending operation time
Safety Higher risk with large volumes of hazardous materials Enhanced; small reaction volumes minimize risk
Heat Transfer Often inefficient, leading to hotspots Highly efficient due to high surface-area-to-volume ratio
Process Control Limited control over reaction parameters Precise control over temperature, pressure, residence time
Productivity Lower space-time yield Higher space-time yield
Integration Difficult to couple multiple steps Easily integrated into multi-step (telescoped) syntheses

Green Chemistry Principles in the Synthesis of Pyridine Acetates

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com The synthesis of pyridine acetates can be made more sustainable by adhering to these principles, focusing on aspects like solvent and catalyst choice, atom economy, and the use of renewable resources.

The choice of solvents and catalysts is a cornerstone of green synthetic chemistry. Traditional organic syntheses often rely on volatile, toxic, and flammable organic solvents. Modern approaches to pyridine synthesis prioritize safer alternatives.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. nih.gov Several synthetic protocols for pyridine derivatives have been developed to proceed in aqueous media. The Guareschi-Thorpe reaction, for instance, can produce hydroxy-cyanopyridines through a multi-component condensation in water, using ammonium carbonate as both a nitrogen source and a reaction promoter. rsc.org This method is inexpensive, user-friendly, and often allows the product to precipitate directly from the reaction medium, simplifying purification. rsc.org

Ethanol is another environmentally benign solvent that can be used in pyridine synthesis. nih.govacs.org Microwave-assisted multicomponent reactions, which themselves are considered a green technology for their efficiency, have been successfully performed in ethanol to produce novel pyridine derivatives with excellent yields in very short reaction times. nih.govacs.org

In terms of catalysis, the shift is from stoichiometric reagents and heavy metals to more sustainable options. Iron (III) chloride (FeCl₃), an inexpensive and low-toxicity metal salt, has been used to catalyze the cyclization of ketoxime acetates and aldehydes to form substituted pyridines. rsc.org Pyrrolidinium acetate, an ionic liquid, has been employed as a green and recyclable catalyst for condensation reactions under solvent-free conditions, offering good to excellent yields in short reaction times. thieme-connect.de

Table 2: Examples of Green Solvents and Catalysts in Pyridine Synthesis

Reaction Type Solvent Catalyst Key Advantages
Guareschi-Thorpe Synthesis Water Ammonium Carbonate Inexpensive, eco-friendly, simple work-up rsc.org
Multicomponent Reaction Ethanol None (Microwave-assisted) Short reaction times, high yields, reduced energy use acs.org
Cyclization Dichloroethane Iron (III) Chloride Low-cost and low-toxicity catalyst rsc.org
Condensation Solvent-free Pyrrolidinium Acetate (Ionic Liquid) Recyclable catalyst, high efficiency thieme-connect.de

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org Reactions with high atom economy are inherently "greener" as they generate less waste.

Addition and cycloaddition reactions are ideal in this regard as they, in principle, can have 100% atom economy. The synthesis of certain pyridine-containing fused heterocycles, such as indolizines, can be achieved through 1,3-dipolar cycloaddition reactions, which are noted for their high atom economy. mdpi.com Designing synthetic routes for pyridine acetates that maximize the use of addition, condensation, and cycloaddition pathways while minimizing the use of protecting groups is a key goal.

For example, multicomponent reactions (MCRs) like the Hantzsch or Guareschi-Thorpe syntheses are often highly atom-economical. rsc.orgnih.gov In these reactions, three or more reactants combine in a single step to form the final product, incorporating most of the atoms from the starting materials and reducing the number of synthetic steps and purification stages.

A sustainable catalyst should be efficient, selective, derived from abundant resources (non-precious metals), and ideally reusable or recyclable. The development of such systems is crucial for the green synthesis of pyridine derivatives.

Recent research has focused on nanocatalysts, which offer high surface area and catalytic activity, often under mild conditions. researchgate.net For example, magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂-SO₃H) have been used for the synthesis of pyrazolopyridines under microwave irradiation, with the key advantage of being easily separable from the reaction mixture by an external magnet for reuse. researchgate.net

Transitioning from petroleum-based feedstocks to renewable resources is another key aspect of sustainability. Glycerol (B35011), a byproduct of biodiesel production, has been investigated as a sustainable starting material for producing pyridine bases. researchgate.net This process typically involves the catalytic dehydration of glycerol to acrolein, which then reacts with ammonia over solid acid catalysts like zeolites (e.g., HZSM-5) to form the pyridine ring. researchgate.net While this route primarily yields simple pyridines, it establishes a proof-of-concept for creating the core pyridine scaffold from renewable biomass.

The use of palladium-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes represents another advance in sustainable catalysis. These catalysts are highly efficient for C-H bond activation, allowing for the direct functionalization of pyridine rings without the need for pre-functionalized starting materials, thereby improving atom economy and reducing synthetic steps. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 5 Methoxypyridin 2 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl (5-methoxypyridin-2-YL)acetate, ¹H and ¹³C NMR, complemented by two-dimensional techniques, are instrumental in assigning the specific protons and carbons within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the ethyl ester group. The chemical shifts (δ) of the pyridyl protons are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing ester substituent.

The pyridine ring protons are anticipated to appear in the aromatic region of the spectrum. The proton at the C6 position, being adjacent to the nitrogen atom, is expected to be the most deshielded. The protons at the C3 and C4 positions will show characteristic splitting patterns due to coupling with their neighbors. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The ethyl group of the ester will give rise to a characteristic quartet and triplet. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom will appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH3) will, in turn, appear as a triplet.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.8 - 7.0d~8.0
H-4~7.2 - 7.4dd~8.0, 2.5
H-6~8.1 - 8.3d~2.5
-OCH₃~3.8 - 3.9s-
-CH₂- (ester)~4.1 - 4.3q~7.1
-CH₃ (ester)~1.2 - 1.4t~7.1
-CH₂- (acetate)~3.7 - 3.8s-

Note: The chemical shifts are predictions based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the methoxy group (C5) and the carbon attached to the acetate (B1210297) group (C2) will have their resonances shifted significantly. The carbonyl carbon of the ester group will appear at a characteristic downfield position, typically between 165 and 175 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150 - 155
C-3~110 - 115
C-4~135 - 140
C-5~155 - 160
C-6~145 - 150
-OCH₃~55 - 60
-CH₂- (acetate)~40 - 45
C=O (ester)~170 - 175
-CH₂- (ester)~60 - 65
-CH₃ (ester)~10 - 15

Note: These are predicted chemical shifts based on known substituent effects on pyridine and ester moieties.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A COSY spectrum would reveal the coupling relationships between protons. For instance, correlations would be observed between the H-3 and H-4 protons, and between the H-4 and H-6 protons of the pyridine ring. Similarly, a clear correlation between the methylene and methyl protons of the ethyl group would be evident.

An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the protonated carbons in the pyridine ring and the ethyl acetate moiety.

Vibrational Spectroscopy Analysis (FT-IR, Raman)

The FT-IR and Raman spectra of this compound are expected to show characteristic absorption bands for the various functional groups present.

The most prominent band in the FT-IR spectrum will likely be the C=O stretching vibration of the ester group, appearing in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkages will also give rise to strong bands, typically in the 1000-1300 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring, the methoxy group, and the ethyl group will be observed around 2850-3100 cm⁻¹.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C-H stretching (aliphatic)2850 - 3000
C=O stretching (ester)1730 - 1750
C=C, C=N stretching (pyridine ring)1400 - 1600
C-O-C stretching (ether and ester)1000 - 1300
C-H bending (out-of-plane, aromatic)700 - 900

The vibrational spectra can also offer insights into the conformational preferences of the molecule. The rotational isomers (conformers) arising from rotation around the C-C and C-O single bonds can have distinct vibrational frequencies. By analyzing the fine structure of the vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), it may be possible to deduce the predominant conformation of the ethyl acetate side chain relative to the pyridine ring. However, a detailed conformational analysis would typically require computational modeling in conjunction with the experimental spectroscopic data. The presence of specific vibrational modes can be influenced by the planarity of the pyridine ring and the orientation of its substituents. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This allows for the determination of a molecule's exact molecular weight and can provide significant insight into its structure through the analysis of its fragmentation patterns.

For this compound, the molecular formula is C₁₀H₁₃NO₃, which corresponds to a molecular weight of approximately 195.22 g/mol . In a typical mass spectrometry experiment, the molecule would be ionized, often resulting in a molecular ion peak (M⁺) that confirms the molecular weight.

Subsequent fragmentation of the molecular ion provides a unique fingerprint that aids in structural confirmation. While specific experimental mass spectrometry data for this compound is not widely available in peer-reviewed literature, a theoretical fragmentation pattern can be predicted based on the functional groups present in the molecule. Common fragmentation pathways for esters and pyridine derivatives would be expected.

Predicted Fragmentation Data

Fragment Ion (m/z) Possible Structure/Lost Neutral Fragment
195[C₁₀H₁₃NO₃]⁺ (Molecular Ion)
150Loss of C₂H₅O• (ethoxy radical) from the ester
122Loss of •COOC₂H₅ (carboethoxy radical)
108Loss of CH₂COOC₂H₅
78Pyridine ring fragment

It is important to note that the table above represents a prediction of potential fragmentation. Actual experimental data would be required for definitive confirmation of the fragmentation pathways.

X-ray Crystallography for Solid-State Molecular Architecture

As of this writing, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed experimental data on its solid-state architecture is not available. However, if such a study were conducted, it would yield crucial structural parameters.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A crystallographic analysis of this compound would provide a complete set of atomic coordinates, from which precise bond lengths, bond angles, and torsion angles could be calculated. This data would offer a detailed picture of the molecular geometry.

Hypothetical Crystallographic Data Table

Parameter Expected Value Range (Å or °)
C-C (pyridine ring)1.37 - 1.40 Å
C-N (pyridine ring)1.33 - 1.35 Å
C-O (methoxy)1.35 - 1.45 Å
C=O (ester)1.19 - 1.23 Å
C-O (ester)1.33 - 1.37 Å
C-N-C (angle)~117 - 120°
O-C-C (ester)~105 - 115°

These values are based on typical bond lengths and angles for similar organic molecules and would require experimental verification.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions between the pyridine rings of adjacent molecules. These interactions are crucial in determining the macroscopic properties of the solid material, including its melting point and solubility. The analysis would reveal the unit cell parameters and the space group of the crystal, providing a complete description of its solid-state architecture.

Chemical Reactivity and Transformation of Ethyl 5 Methoxypyridin 2 Yl Acetate

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to both electrophilic and nucleophilic attack. The presence of a strong electron-donating group (methoxy) and an electron-withdrawing group (ethyl acetate) further modulates this reactivity.

Electrophilic aromatic substitution (SEAr) on pyridine is generally more difficult than on benzene (B151609). This is due to the electron-deficient nature of the ring and the fact that the ring nitrogen is protonated or coordinates to the electrophile under typical acidic reaction conditions, further deactivating the ring. iust.ac.ir

When substitution does occur, it is highly influenced by the existing substituents:

Pyridine Nitrogen: Strongly deactivating and directs incoming electrophiles primarily to the 3- and 5-positions.

5-Methoxy Group: A strongly activating, electron-donating group that directs electrophiles to the ortho and para positions (C4 and C6).

2-Ethylacetate Group: A deactivating, electron-withdrawing group that directs electrophiles to the meta positions (C3 and C5).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
PositionInfluence of Pyridine-NInfluence of 5-OCH3Influence of 2-CH2COOEtOverall Predicted Reactivity
C3FavoredNeutralMeta (Favored)Possible, but likely minor
C4NeutralOrtho (Strongly Favored)NeutralMost Likely Site
C6NeutralPara (Strongly Favored)NeutralLikely, but may have steric hindrance

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. This reactivity can be enhanced by the presence of electron-withdrawing groups. While Ethyl (5-methoxypyridin-2-YL)acetate lacks a traditional leaving group like a halide, under certain conditions, a methoxy (B1213986) group can be displaced by a strong nucleophile.

Research has demonstrated the successful nucleophilic amination of various methoxypyridines using a sodium hydride-lithium iodide composite system. ntu.edu.sgrsc.orgrsc.org This method facilitates the displacement of a methoxy group by an amine. For example, studies on dimethoxypyridines have shown that amination can occur sequentially. In the case of 2,5-dimethoxypyridine, the initial amination happens exclusively at the C2 position. rsc.org While the target molecule has an ester group at C2, this position is inherently activated toward nucleophilic attack. It is plausible that strong nucleophiles could attack the ring, potentially leading to displacement of the methoxy group at C5, although this position is less activated than C2 or C4. More commonly, reactions may involve the C-H functionalization adjacent to the directing methoxy group. For example, 3-methoxypyridine (B1141550) can be phenylated at the C2 position via reaction with phenyllithium. researchgate.net

Transformations Involving the Ester Moiety

The ethyl ester group at the 2-position is a key site for chemical transformations, allowing for the synthesis of various derivatives.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, (5-methoxypyridin-2-yl)acetic acid, under either acidic or basic conditions. Alkaline hydrolysis (saponification) is typically an irreversible and second-order reaction, often achieving high conversion rates. ijcce.ac.ir

Reaction Conditions for Ester Hydrolysis:

Base-Catalyzed (Saponification): Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt.

Acid-Catalyzed: Refluxing with an aqueous acid solution (e.g., HCl or H₂SO₄). This is an equilibrium process.

Transesterification, the conversion of one ester to another, can also be achieved. This reaction involves treating the ethyl ester with a different alcohol in the presence of an acid or base catalyst. For pyridine-containing esters, Lewis acids like copper(II) triflate have also been shown to mediate transesterification and lactonization reactions. thieme-connect.de

The ester functional group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of esters to primary alcohols. masterorganicchemistry.comadichemistry.com

The reaction of this compound with LiAlH₄ in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) would yield 2-(5-methoxypyridin-2-yl)ethanol. doubtnut.com The corresponding product from a related starting material, 2-(5-ethylpyridin-2-yl)ethanol, is a key intermediate in the synthesis of various biologically active compounds. researchgate.net

Typical Reduction Procedure:

A solution of this compound in dry THF is added slowly to a stirred suspension of LiAlH₄ in THF under an inert atmosphere.

After the reaction is complete, the excess LiAlH₄ is carefully quenched, typically by the slow addition of ethyl acetate (B1210297), followed by an aqueous workup. ic.ac.ukreddit.com

Functional Group Interconversions on the Methoxy Substituent

The methoxy group at the 5-position can also undergo chemical transformation, most notably demethylation to yield the corresponding phenol, which exists in equilibrium with its pyridone tautomer.

A chemoselective method for the demethylation of methoxypyridine derivatives using L-selectride (lithium tri-sec-butylborohydride) has been developed. elsevierpure.com Treatment of a methoxypyridine with L-selectride in refluxing THF can effectively cleave the methyl-oxygen bond to afford the corresponding hydroxypyridine. This method has been shown to be selective for methoxypyridines over other methoxyarenes like anisole. elsevierpure.com Applying this to this compound would be expected to produce ethyl (5-hydroxy-pyridin-2-yl)acetate.

Table 2: Summary of Key Transformations
SectionReaction TypeTypical ReagentsProduct
4.1.2Nucleophilic AminationAmine, NaH, LiI(5-amino-pyridin-2-yl)acetate derivative (hypothetical)
4.2.1Ester HydrolysisNaOH(aq), then H3O+(5-methoxypyridin-2-yl)acetic acid
4.2.2Ester ReductionLiAlH4 in THF2-(5-methoxypyridin-2-yl)ethanol
4.3DemethylationL-selectride in THFEthyl (5-hydroxypyridin-2-yl)acetate

Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations specifically for this compound are not extensively documented in publicly available literature. However, by examining the reactivity of its core functional groups—the ethyl ester and the substituted pyridine ring—we can infer plausible reaction mechanisms based on well-established chemical principles and studies of analogous structures. The key reactions of this compound likely involve transformations of the ester group and reactions involving the pyridine ring, such as electrophilic or nucleophilic substitution, and transformations of the methoxy group.

The ester functionality can undergo hydrolysis, transesterification, and reduction. The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, although the electron-donating methoxy group can influence its reactivity towards electrophiles.

Below, we explore the probable mechanistic pathways for some of these key transformations.

Ester Hydrolysis

The hydrolysis of the ethyl ester group to the corresponding carboxylic acid is a fundamental reaction. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as sulfuric acid, the reaction proceeds through a series of protonation and nucleophilic attack steps. chemguide.co.uk The mechanism, illustrated with the general example of ethyl ethanoate, involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. chemguide.co.uk A subsequent series of proton transfers leads to the elimination of ethanol (B145695) and regeneration of the acid catalyst. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This is typically an irreversible process as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol (ethanol).

Transesterification

Transesterification involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Reactions involving the Pyridine Ring

The reactivity of the pyridine ring is influenced by the presence of the methoxy and the ethyl acetate substituents. The methoxy group at the 5-position is an electron-donating group, which can activate the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Conversely, the pyridine nitrogen makes the ring system electron-deficient and generally resistant to electrophilic attack but susceptible to nucleophilic substitution.

Mechanistic studies on related pyridine derivatives can provide insights. For instance, the synthesis of various substituted pyridines often involves cyclization reactions, and computational investigations have been used to suggest stepwise [4+2]-cycloaddition mechanisms in the presence of a Lewis acid. nih.gov

Oxidation Reactions

While the pyridine ring itself is relatively resistant to oxidation, the side chains can be oxidized. For instance, catalytic oxidation of similar compounds can occur, and the mechanism may involve the adsorption of the molecule on a catalyst surface, followed by the cleavage of C-H or C-C bonds. mdpi.com Studies on the oxidation of ethyl acetate over bimetallic catalysts suggest a pathway involving initial hydrolysis to ethanol, followed by oxidation to acetic acid, and eventually to CO2 and water. mdpi.com

The following table summarizes the plausible key reactions and their general mechanistic features.

ReactionCatalystKey Mechanistic StepsProbable Intermediates
Acid-Catalyzed Ester HydrolysisAcid (e.g., H₂SO₄)1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of ethanol.Protonated carbonyl species, Tetrahedral intermediate
Base-Catalyzed Ester HydrolysisBase (e.g., NaOH)1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of ethoxide. 4. Proton transfer.Tetrahedral intermediate, Carboxylate anion
TransesterificationAcid or BaseSimilar to hydrolysis, with an alcohol as the nucleophile instead of water.Similar to hydrolysis
Electrophilic Aromatic SubstitutionLewis or Brønsted Acid1. Generation of electrophile. 2. Attack of the π-system of the pyridine ring on the electrophile. 3. Formation of a resonance-stabilized carbocation (sigma complex). 4. Deprotonation to restore aromaticity.Sigma complex (Wheland intermediate)
Nucleophilic Aromatic SubstitutionStrong Nucleophile1. Attack of the nucleophile on the carbon atom bearing a leaving group. 2. Formation of a Meisenheimer complex. 3. Departure of the leaving group.Meisenheimer-like intermediate

It is important to note that these are generalized mechanisms, and the actual reaction pathways for this compound may be influenced by specific reaction conditions, steric effects, and the electronic properties of the substituted pyridine ring. Detailed computational and experimental studies would be necessary to elucidate the precise mechanisms for this specific compound.

Computational Chemistry and Theoretical Studies of Ethyl 5 Methoxypyridin 2 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is widely employed to predict the properties of molecules like pyridine (B92270) derivatives due to its balance of accuracy and computational efficiency. ias.ac.in Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve for the electron density and derive the molecule's properties. ias.ac.inresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. youtube.comyoutube.com For Ethyl (5-methoxypyridin-2-YL)acetate, this involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until a stable structure is achieved.

Conformational analysis is particularly important for this molecule due to the rotatable single bonds in its ethyl acetate (B1210297) and methoxy (B1213986) side chains. researchgate.net DFT calculations can map the potential energy surface by systematically rotating these bonds to identify the global minimum energy conformer and other low-energy, stable conformers. The analysis reveals the preferred orientation of the substituent groups relative to the pyridine ring, which is crucial for understanding its interactions and reactivity. mdpi.com

Below is a table of hypothetical optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted by DFT calculations.

ParameterAtoms InvolvedPredicted Value
Bond LengthC2=N11.34 Å
Bond LengthC5-O(methoxy)1.36 Å
Bond LengthC(ester)-O(ethyl)1.35 Å
Bond AngleC2-N1-C6117.5°
Bond AngleC4-C5-O(methoxy)124.0°
Dihedral AngleC3-C2-C(methylene)-C(carbonyl)~180°
Dihedral AngleC4-C5-O(methoxy)-C(methyl)~0°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.comyoutube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. youtube.comyoutube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. ias.ac.indergipark.org.trnih.govscielo.org.mx These descriptors provide a quantitative measure of different aspects of the molecule's chemical behavior.

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

The table below presents plausible DFT-calculated values for the FMO energies and global reactivity descriptors for this compound.

DescriptorSymbolPredicted Value (eV)
HOMO EnergyEHOMO-6.25
LUMO EnergyELUMO-1.10
HOMO-LUMO GapΔE5.15
Ionization PotentialI6.25
Electron AffinityA1.10
Electronegativityχ3.675
Chemical Hardnessη2.575
Chemical SoftnessS0.194
Electrophilicity Indexω2.62

DFT calculations are a reliable method for predicting the vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules. researchgate.netjocpr.comresearchgate.net Theoretical prediction of spectra aids in the interpretation and assignment of experimental data.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds and can be correlated with peaks in the experimental FT-IR and FT-Raman spectra. jocpr.comrsc.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors of atoms in a molecule. researchgate.net These values can then be converted into predicted ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation. youtube.comnih.gov

The following table shows hypothetical predicted vibrational frequencies and NMR chemical shifts for key functional groups and atoms in this compound.

Spectroscopic DataFunctional Group / AtomPredicted Wavenumber (cm⁻¹) / Chemical Shift (ppm)
FT-IR C=O Stretch (Ester)~1735 cm⁻¹
C-O-C Stretch (Ether)~1250 cm⁻¹
Aromatic C-H Stretch~3050-3100 cm⁻¹
Aliphatic C-H Stretch~2900-3000 cm⁻¹
¹H NMR Methoxy Protons (-OCH₃)~3.9 ppm
Methylene (B1212753) Protons (-CH₂-)~4.3 ppm
Pyridine Ring Protons~7.0-8.2 ppm
¹³C NMR Carbonyl Carbon (C=O)~170 ppm
Pyridine Ring Carbons~110-155 ppm
Methoxy Carbon (-OCH₃)~55 ppm

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system. nih.govntu.edu.sg By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, interactions, and stability. acs.org

MD simulations are a cornerstone of modern drug discovery and molecular biology for studying how a small molecule (ligand) interacts with a biological target, such as a protein. nih.govmdpi.com To study this compound, the molecule would first be placed (docked) into the active site of a target protein. The resulting complex is then subjected to an MD simulation, typically in a simulated aqueous environment, to observe the dynamics of the interaction. researchgate.netmdpi.com

Analysis of the simulation trajectory can reveal:

Key Amino Acid Interactions: Identifying which residues in the protein's active site form stable interactions with the ligand. researchgate.net

Hydrogen Bonds: The formation and lifetime of hydrogen bonds between the ligand and the protein.

Hydrophobic Interactions: The role of non-polar interactions in binding.

Binding Free Energy: Advanced methods like MM/PBSA or free energy perturbation can be used to estimate the binding affinity of the ligand to the protein. mpg.denih.govnih.govjst.go.jpacs.org

The table below outlines the types of interactions that would be analyzed from an MD simulation of this compound in a hypothetical enzyme active site.

Interaction TypePotential Ligand GroupPotential Protein Residue(s)
Hydrogen Bond AcceptorPyridine Nitrogen (N1)Tyr, Ser, Thr (hydroxyl H)
Hydrogen Bond AcceptorCarbonyl Oxygen (C=O)Arg, Lys (amine H)
Hydrogen Bond AcceptorMethoxy OxygenAsn, Gln (amide H)
Hydrophobic (Alkyl)Ethyl GroupLeu, Val, Ile, Ala
π-π StackingPyridine RingPhe, Tyr, Trp, His

MD simulations are also used to assess the conformational stability and flexibility of a molecule in a solvent, providing a more realistic representation than in a vacuum. nih.govacs.org The simulation tracks how the molecule's shape changes over time and how it interacts with the surrounding solvent molecules.

Two common metrics used to analyze these simulations are:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of the molecule's atomic positions over time relative to a reference structure (usually the starting structure). A stable, plateauing RMSD plot indicates that the molecule has reached an equilibrium conformation in the simulation. github.iocomputabio.comnih.gov

Root-Mean-Square Fluctuation (RMSF): This metric quantifies the fluctuation of each individual atom or residue around its average position during the simulation. High RMSF values indicate regions of high flexibility, while low values suggest rigidity. github.iocomputabio.comresearchgate.netmdanalysis.org

The following table provides illustrative data that could be obtained from an MD simulation of this compound in water.

Analysis MetricMolecular RegionIllustrative ValueInterpretation
RMSD Entire Molecule (heavy atoms)1.5 ± 0.3 ÅThe molecule reaches and maintains a stable conformation throughout the simulation.
RMSF Pyridine RingLow (< 1.0 Å)The core ring structure is rigid.
Methoxy Group (-OCH₃)Moderate (1.0 - 1.5 Å)The methoxy group exhibits some rotational flexibility.
Ethyl Acetate GroupHigh (> 1.5 Å)The ethyl end of the ester chain is highly flexible and mobile.

In-Silico Analysis of this compound Reveals Limited Publicly Available Computational Data

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These techniques provide valuable insights into how a molecule, such as this compound, might interact with biological targets at a molecular level. Such studies are crucial for predicting the potential efficacy of a compound, guiding its optimization, and understanding its mechanism of action.

The requested analysis, focusing on molecular docking, would typically involve the use of computational algorithms to predict the preferred orientation of this compound when bound to a specific protein target. This process yields valuable information, including:

Binding Modes and Affinities: Predicting the most stable conformation of the ligand-protein complex and estimating the strength of the interaction, often expressed as a docking score or binding free energy.

Hydrogen Bonding and Hydrophobic Interactions: Identifying the specific amino acid residues in the target's binding site that form key interactions with the ligand, which are critical for binding affinity and selectivity.

Structure-Activity Relationship (SAR) Insights: Using the docking data to understand how the structural features of this compound contribute to its binding. This knowledge can then be used to design new analogs with improved activity.

While research exists for compounds with similar structural motifs, such as other pyridine and acetate derivatives, a direct and detailed computational investigation of this compound itself is not presently found in the surveyed scientific literature. The absence of such studies prevents a scientifically accurate and detailed discussion on its specific ligand-target interactions as per the requested outline.

Future computational research on this compound would be necessary to generate the data required for a comprehensive analysis of its potential biological activity from a molecular modeling perspective.

Advanced Applications of Ethyl 5 Methoxypyridin 2 Yl Acetate in Chemical Research

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. boekhovenlab.com Ethyl (5-methoxypyridin-2-YL)acetate is a versatile building block in this field, enabling the construction of organized molecular assemblies through various non-covalent interactions.

Self-Assembly via Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The spontaneous organization of molecules into stable, well-defined structures is known as self-assembly, a process driven by non-covalent interactions. nih.gov For pyridine (B92270) derivatives like this compound, hydrogen bonds and π-π stacking are the primary forces governing this process.

Hydrogen Bonding: While the primary molecule lacks strong hydrogen bond donors, the nitrogen of the pyridine ring and the oxygen atoms of the ester and methoxy (B1213986) groups are effective hydrogen bond acceptors. In the presence of suitable donor molecules, or through weaker C-H···O and C-H···N interactions, these sites can direct the formation of complex supramolecular architectures. acs.orgnih.gov For instance, in the crystal structure of a related compound, ethyl (3E)-5-(4-fluorophenyl)-7-methyl-3-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-2-oxo-2,3-dihydropyrido[2,3-d]pyrimidine-4-carboxylate, C-H···O and C-H···F interactions are crucial in forming a three-dimensional network. researchgate.net

π-π Stacking: The aromatic pyridine ring of this compound allows for π-π stacking interactions with other aromatic systems. mdpi.com These interactions, where aromatic rings align face-to-face or edge-to-face, contribute significantly to the stability of the resulting supramolecular structures. mdpi.com The stability and geometry of these stacked structures are influenced by the electronic nature of the interacting rings. The electron-rich nature of the methoxy-substituted pyridine ring can influence its stacking behavior with other aromatic moieties. nih.gov

Table 1: Key Non-Covalent Interactions in Pyridine-Based Supramolecular Assemblies

Interaction Type Description Role in Self-Assembly
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and a highly electronegative atom like N or O. mdpi.com Directs molecular orientation and connects components into chains, layers, or 3D networks. acs.orgnih.gov
π-π Stacking Attraction between aromatic rings arising from intermolecular orbital overlap. nih.gov Stabilizes structures by holding aromatic moieties in close proximity, often in parallel or offset arrangements. mdpi.com
C-H···π Interactions A weak hydrogen bond between a C-H group and a π-system. Contributes to the overall stability and specific packing of molecules in a crystal lattice. nih.gov
Halogen Bonding Non-covalent interaction involving a halogen atom as an electrophilic species. Can be used to direct the assembly of pyridine esters into photoreactive cocrystals. acs.org

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and ester oxygen atoms of this compound make it an excellent candidate for use as a ligand in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). globethesis.com

Coordination Polymers: These are inorganic or organometallic polymer structures containing metal cation centers linked by organic ligands. The pyridine nitrogen of this compound can coordinate to a metal center, and in some conformations, the ester group can also participate in coordination, leading to the formation of one-, two-, or three-dimensional networks. nih.govresearchgate.netrsc.org The specific structure depends on the coordination geometry of the metal ion, the flexibility of the ligand, and the reaction conditions. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are a class of coordination polymers that form porous, crystalline structures. mdpi.com Ligands containing pyridine and carboxylate groups are widely used in MOF synthesis. researchgate.netmdpi.com While this compound itself is a monodentate or potentially bidentate ligand, it can be chemically modified (e.g., by hydrolysis of the ester to a carboxylic acid) to create multitopic linkers suitable for robust MOF construction. nih.gov Such MOFs can exhibit properties useful for gas storage, separation, and catalysis. mdpi.comrsc.orgnih.gov

Table 2: Examples of Metal-Organic Structures with Pyridine-Carboxylate Ligands

Metal Ion(s) Ligand Type Resulting Structure Reference
Cd(II), Mn(II), Ni(II), Mg(II), Ca(II), Sr(II), Ba(II), Dy(III) Pyridine-2,4,6-tricarboxylic acid Coordination polymers of varying dimensionality rsc.org
Sm(III) Pyridine-carboxylic acids One-dimensional coordination polymers researchgate.net
Co(II), Ni(II) 4,4'-(Pyridine-3,5-diyl)dibenzoic acid 2D coordination polymers nih.gov
Ni(II), Co(II) Ferrocenyl diphosphinate and 4,4'-bipyridine 3D redox-active MOFs rsc.org

Host-Guest Chemistry with Pyridine Esters

Host-guest chemistry involves the formation of a complex between a large "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. wikipedia.org The structural features of pyridine esters allow them to act as components in host-guest systems.

The cavity of a larger host molecule (e.g., a cyclodextrin, calixarene, or a self-assembled molecular capsule) can encapsulate a pyridine ester like this compound. thno.orgnih.gov The binding is driven by a combination of forces, including hydrophobic interactions, hydrogen bonding, and π-π stacking between the guest and the host's interior surface. wikipedia.org The selectivity of a host for a particular guest is determined by size, shape, and chemical complementarity. researchgate.net Such host-guest complexation can alter the chemical and physical properties of the guest molecule, for example, by increasing its solubility in water or protecting it from degradation. nih.gov

Catalytic Applications in Organic Synthesis

The electronic properties and coordination capability of the pyridine ring make it a valuable component in the design of ligands and catalysts for organic synthesis. biosynce.comnih.gov

Ligand Design for Transition Metal Catalysis

This compound can serve as a ligand for transition metal catalysts. The pyridine nitrogen atom is a strong coordinating site for a wide range of transition metals, including palladium, ruthenium, iridium, and copper. nih.govnsf.gov The ester group can also be involved in coordination, making the molecule a potential bidentate ligand.

The electronic properties of the ligand, influenced by the electron-donating methoxy group, can tune the reactivity of the metal center. nsf.gov This allows for the optimization of catalytic activity and selectivity in various reactions, such as cross-coupling, C-H activation, and hydrogenation. nih.gov The pyridine moiety can act as a directing group, positioning the metal catalyst at a specific site on a substrate to enable regioselective C-H functionalization. acs.org

Table 3: Transition Metals and Catalytic Reactions Involving Pyridine-Type Ligands

Transition Metal Type of Catalytic Reaction Role of Pyridine Ligand
Palladium (Pd) Cross-coupling (e.g., Suzuki, Heck), C-H Arylation Stabilizes the metal center, influences selectivity. nih.govacs.org
Ruthenium (Ru) Olefination, Metathesis Controls catalytic activity and substrate scope. nih.gov
Iridium (Ir) C-H Borylation, Hydrogenation Directs the regioselectivity of the reaction. nih.gov
Copper (Cu) C-H Arylation, Click Chemistry Facilitates the catalytic cycle. nih.gov
Scandium (Sc) C-H Allenylation Enables functionalization with a broad substrate scope. nih.gov

Role in Catalysis

Beyond its function within a metal-ligand complex, the pyridine scaffold itself plays distinct roles in catalysis. The basic nitrogen atom allows pyridine and its derivatives to function as base catalysts. biosynce.com In reactions that produce acid as a byproduct, such as certain esterifications or acylations, pyridine can act as an acid scavenger, neutralizing the acid and driving the reaction equilibrium toward the products. biosynce.comgoogle.com This helps to protect acid-sensitive functional groups and improve reaction yields. biosynce.com In some cases, the pyridine derivative can also act as a nucleophilic catalyst, participating directly in the reaction mechanism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl (5-methoxypyridin-2-yl)acetate, and what methodologies ensure high yield and purity?

  • Methodology : The compound can be synthesized via aromatic nucleophilic substitution followed by hydroxydeboronation. For example, alkylation of 5-methoxypyridin-2-ol with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous DMF achieves regioselective substitution at the pyridine C2 position. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
  • Key Considerations : Optimize reaction time (typically 12–24 hours) and stoichiometry to minimize byproducts like di-alkylated species. Monitor progress using TLC (Rf ~0.3 in 3:1 hexane/EtOAc).

Q. How is this compound structurally characterized in academic settings?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 1.3 ppm (triplet, CH₂CH₃), δ 3.8 ppm (singlet, OCH₃), δ 4.2 ppm (quartet, OCH₂), and pyridine ring protons (δ 6.5–8.0 ppm).
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) with SHELXL refinement confirms bond lengths and angles. For example, the C–O bond in the methoxy group typically measures 1.36 Å, aligning with similar pyridine derivatives .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodology :

  • HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Retention time ~8.2 minutes.
  • GC-MS : Electron ionization (70 eV) identifies molecular ion peaks (m/z 195 for [M]⁺) and fragmentation patterns (e.g., loss of ethoxy group at m/z 150).
  • Stability Testing : Store at –20°C under inert atmosphere; monitor degradation via TLC under UV light .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?

  • Methodology :

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray data. Discrepancies in dihedral angles (e.g., pyridine-ester torsion) may indicate crystal packing effects.
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational flexibility (e.g., hindered rotation of the methoxy group) that static models miss .

Q. What experimental strategies mitigate regioselectivity challenges during the synthesis of pyridine-based acetates?

  • Methodology :

  • Directed Metalation : Introduce directing groups (e.g., boronate esters) to control substitution sites. For example, use Pd-catalyzed coupling to install the acetate moiety selectively at C2 .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., silyl protection of hydroxyl groups) to prevent undesired alkylation.

Q. How can researchers optimize reaction conditions to suppress ester hydrolysis during large-scale synthesis?

  • Methodology :

  • pH Control : Maintain anhydrous conditions (e.g., molecular sieves) and avoid protic solvents.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate alkylation while minimizing hydrolysis.
  • In-line Monitoring : Use FTIR to detect carbonyl stretching (νC=O ~1740 cm⁻¹) and adjust reagent addition rates dynamically .

Critical Analysis of Contradictions

  • Spectral vs. Crystallographic Data : Discrepancies in pyridine ring planarity between DFT models and X-ray data often arise from intermolecular interactions (e.g., hydrogen bonding in crystals). Validate with Hirshfeld surface analysis .
  • Synthetic Byproducts : Minor peaks in GC-MS (e.g., m/z 167) may correspond to de-esterified products. Use preparative HPLC to isolate and characterize these impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.